molecular formula C42H78O4 B13741135 Dioleyl adipate CAS No. 40677-77-8

Dioleyl adipate

Cat. No.: B13741135
CAS No.: 40677-77-8
M. Wt: 647.1 g/mol
InChI Key: QZULIRBSQUIUTA-YAFCTCPESA-N
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Description

Dioleyl adipate is an ester derived from adipic acid and oleyl alcohol. It is a synthetic compound known for its excellent tribological properties, low volatility, high flash point, and low toxicity. Due to these properties, this compound is widely used in the lubricants industry, as well as in other applications such as plasticizers, food packaging, fragrances, perfumes, cosmetics, and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioleyl adipate is synthesized through the esterification of adipic acid and oleyl alcohol. This reaction can be catalyzed by both chemical and enzymatic catalysts. One common method involves the use of immobilized Candida antarctica lipase B in a solvent-free system. The optimal conditions for this reaction include a temperature of 60°C, a reaction time of 438 minutes, and an agitation speed of 500 rpm .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out in a stirred-tank reactor. The process involves mixing adipic acid and oleyl alcohol in the presence of a catalyst, such as methanesulfonic acid or cation-exchange resins. The reaction is typically conducted at elevated temperatures to achieve high conversion yields .

Chemical Reactions Analysis

Types of Reactions

Dioleyl adipate primarily undergoes esterification reactions. It can also participate in oxidation and hydrolysis reactions under specific conditions.

Common Reagents and Conditions

    Esterification: Adipic acid and oleyl alcohol in the presence of a catalyst (e.g., methanesulfonic acid, cation-exchange resins).

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce adipic acid and oleyl alcohol.

Major Products Formed

    Esterification: this compound.

    Oxidation: Oxidized products such as carboxylic acids.

    Hydrolysis: Adipic acid and oleyl alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dioleyl adipate involves its interaction with various molecular targets and pathways. As a lubricant, it reduces friction between surfaces by forming a thin film that prevents direct contact. Its high flash point and low volatility contribute to its stability under high-temperature conditions. Additionally, its biodegradability makes it an environmentally friendly option for various applications .

Properties

CAS No.

40677-77-8

Molecular Formula

C42H78O4

Molecular Weight

647.1 g/mol

IUPAC Name

1-O-[(Z)-octadec-9-enyl] 6-O-[(E)-octadec-9-enyl] hexanedioate

InChI

InChI=1S/C42H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-41(43)37-33-34-38-42(44)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18+

InChI Key

QZULIRBSQUIUTA-YAFCTCPESA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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